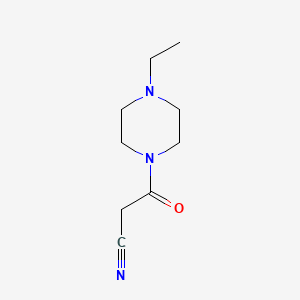

3-(4-Ethylpiperazin-1-yl)-3-oxopropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Ethylpiperazin-1-yl)-3-oxopropanenitrile is a biochemical compound used for proteomics research . It has a molecular formula of C9H15N3O and a molecular weight of 181.23 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 3-(4-Ethylpiperazin-1-yl)-3-oxopropanenitrile, involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of 3-(4-Ethylpiperazin-1-yl)-3-oxopropanenitrile is represented by the formula C9H15N3O. It has a molecular weight of 181.23 .

Physical And Chemical Properties Analysis

3-(4-Ethylpiperazin-1-yl)-3-oxopropanenitrile is a solid at room temperature. It has a predicted melting point of 105.12°C and a predicted boiling point of approximately 342.4°C at 760 mmHg. The density is predicted to be approximately 1.1 g/cm^3, and the refractive index is predicted to be n20D 1.49 .

Scientific Research Applications

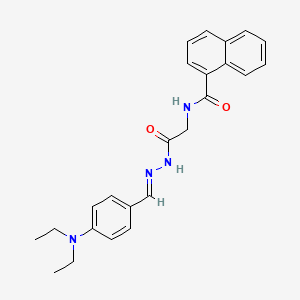

Antifungal Agents

The compound has been synthesized as potential antifungal agents . The synthesis involves intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .

Antitumor Activity

The compound has shown potential in antitumor activity . The antitumor activity was evaluated using various assays .

Antibacterial Activity

The compound has also been used in the development of antibacterial agents . The antibacterial activity was assessed using different bacterial strains .

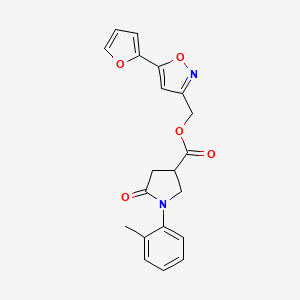

Antimicrobial Activity

The compound has been synthesized for antimicrobial activity . The synthesis involves reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .

Drug Development

The compound offers potential in drug development. It has diverse applications and contributes to advancements in various scientific fields.

Material Science

The compound is used in material science. It has diverse applications and contributes to advancements in this field.

Medicinal Chemistry

The compound is used in medicinal chemistry. It has diverse applications and contributes to advancements in this field.

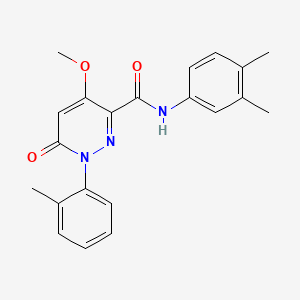

Molecular Modeling

The compound has been used in molecular modeling . The molecular modeling was done using docking studies with the crystal structure of oxidoreductase .

Mechanism of Action

Target of Action

Piperazine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Nitriles, on the other hand, are often used in the synthesis of pharmaceuticals due to their reactivity.

Mode of Action

The mode of action of piperazine derivatives can vary widely depending on the specific compound and its targets. For example, some piperazine derivatives have been found to inhibit the activity of tyrosine kinases, which play a key role in cell signaling .

Biochemical Pathways

The biochemical pathways affected by piperazine derivatives can also vary widely. For instance, some piperazine derivatives have been found to inhibit P-glycoprotein and carbonic anhydrase XII, which can help overcome multidrug resistance in cancer cells .

Result of Action

The molecular and cellular effects of piperazine derivatives can include changes in cell signaling, inhibition of enzyme activity, and induction of cell death, among others .

properties

IUPAC Name |

3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-2-11-5-7-12(8-6-11)9(13)3-4-10/h2-3,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBHEUADFWJAQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethylpiperazin-1-yl)-3-oxopropanenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2683109.png)

![benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate](/img/structure/B2683119.png)

![N-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2683120.png)